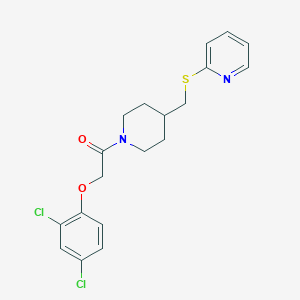

2-(2,4-Dichlorophenoxy)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O2S/c20-15-4-5-17(16(21)11-15)25-12-19(24)23-9-6-14(7-10-23)13-26-18-3-1-2-8-22-18/h1-5,8,11,14H,6-7,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMQHCJYAOCYQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions to form the dichlorophenoxy intermediate.

Thioether Formation: The next step involves the reaction of the dichlorophenoxy intermediate with a pyridine-2-thiol derivative in the presence of a suitable base to form the pyridinylthio intermediate.

Piperidinylation: Finally, the pyridinylthio intermediate is reacted with a piperidine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Reactions at the Ethanone Carbonyl Group

The ketone group undergoes nucleophilic additions or reductions:

-

Reduction to Alcohol :

Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄, LiAlH₄) converts the carbonyl to a secondary alcohol. For example:This is critical for modifying the compound’s polarity and hydrogen-bonding capacity .

-

Condensation Reactions :

Reacts with hydrazines or semicarbazides to form hydrazones, as seen in analogous oxadiazole syntheses .

Dichlorophenoxy Group

The electron-deficient aromatic ring participates in:

-

Halogenation : Further chlorination/bromination under FeCl₃ catalysis.

-

Nucleophilic Aromatic Substitution : Replacement of chlorine atoms with amines or alkoxides under high-temperature conditions .

Pyridinylthio-Methyl Group

The sulfur atom undergoes oxidation:

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Oxidation to sulfoxide | H₂O₂, mCPBA | Pyridinylsulfinyl derivative | Enhances solubility and bioactivity |

| Oxidation to sulfone | KMnO₄, HNO₃ | Pyridinylsulfonyl derivative | Stabilizes the thioether moiety |

These transformations are pivotal for tuning metabolic stability .

Piperidine Ring Functionalization

The tertiary amine in the piperidine ring facilitates:

-

Quaternary Ammonium Salt Formation : Reacts with alkyl halides (e.g., CH₃I) to form salts, altering solubility for pharmaceutical formulations .

-

Ring-Opening Reactions : Under strong acidic conditions (HCl/H₂SO₄), the piperidine ring may undergo cleavage, though this is less common due to steric hindrance .

Cross-Coupling Reactions

The pyridine and aromatic chlorides enable transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Requires introduction of a boronic acid group via halogenation (e.g., Br₂/FeBr₃).

-

Buchwald-Hartwig Amination : Substitutes chlorine atoms with amines using Pd catalysts .

Thermal and Photochemical Stability

-

Thermal Decomposition : Degrades above 250°C, releasing CO and HCl, as observed in thermogravimetric analysis (TGA) of related dichlorophenoxy compounds .

-

Photolysis : UV irradiation (λ = 254 nm) cleaves the C–S bond in the thioether group, forming pyridinyl radicals .

Biological Interaction-Driven Reactions

In enzymatic environments (e.g., cytochrome P450):

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential antidepressant , anxiolytic , and neuroprotective properties. Studies have indicated that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin.

Biological Activities

Agricultural Applications

Research has also explored the use of this compound as a herbicide due to its ability to inhibit specific plant growth processes. The dichlorophenoxy moiety is known for its herbicidal activity, making this compound a candidate for further development in agricultural settings.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of similar compounds, suggesting that derivatives of this molecule could be effective against various pests. The mechanism often involves disruption of neurotransmitter function in insects, leading to paralysis and death.

Case Study 1: Antidepressant Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested on mice subjected to the forced swim test (FST). The results indicated a significant decrease in immobility time, suggesting potential antidepressant effects comparable to established antidepressants .

Case Study 2: Anxiolytic Properties

Another investigation focused on the anxiolytic effects using an elevated plus maze (EPM) model. The compound significantly increased the duration spent in open arms, indicating reduced anxiety levels among treated subjects .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

A. Piperidine-Substituted Ethanones Compounds like 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2) share the ethanone-piperidine backbone but lack the dichlorophenoxy and pyridin-2-ylthio substituents. For instance, the fluorophenyl group in this analog may enhance metabolic stability compared to the dichlorophenoxy group .

B. Chlorinated Aromatic Ketones 2,2-Dichloro-1-(4-methylphenyl)ethanone (Acta Cryst. E67, o337) features a dichlorinated ethanone linked to a methylphenyl group. While both compounds include dichloro substituents, the absence of the piperidine-thioether system in this analog limits its capacity for hydrogen bonding or interactions with sulfur-dependent enzymes .

Sulfur-Containing Piperidine Derivatives

Synthetic Methodology: The synthesis of {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (J. Braz. Chem. Soc., 2014) involves sulfonylation of piperazine derivatives, akin to the thioether formation in the target compound. However, sulfonyl groups typically increase polarity and reduce membrane permeability compared to thioether linkages .

Pyridine-Thioether Hybrids: 1-(4-((2-(2,5-Dimethylphenoxy)ethyl)amino)piperidin-1-yl)(pyridin-4-yl)methanone (CAS 1309241-34-6) incorporates a pyridine ring but uses an aminoethyl-phenoxy chain instead of a dichlorophenoxy group. The pyridin-4-yl methanone moiety in this compound may exhibit distinct π-π stacking interactions compared to the pyridin-2-ylthio group in the target molecule .

Comparative Data Table

Research Findings and Implications

- Sulfur Functionality : The pyridin-2-ylthio methyl group may confer unique redox or metal-binding properties, distinguishing it from sulfonamide or ether-linked piperidine derivatives .

- Synthetic Challenges: The combination of dichlorophenoxy and thioether groups may complicate purification, as seen in similar multi-step syntheses requiring precise stoichiometry (e.g., J. Braz. Chem. Soc., 2014) .

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone , often referred to as a derivative of dichlorophenoxy, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of this compound involves the incorporation of a dichlorophenoxy moiety and a pyridinylthio group attached to a piperidine backbone. The synthetic route typically includes:

- Formation of the Dichlorophenoxy Group : This is achieved through electrophilic aromatic substitution.

- Pyridinylthio Modification : The introduction of the pyridine ring is done via nucleophilic substitution reactions.

The resulting structure is characterized by its complex arrangement that allows for diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 10 to 50 μg/mL, indicating moderate to strong antibacterial activity compared to standard antibiotics like chloramphenicol .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In studies assessing its efficacy against fungi such as Candida albicans, it demonstrated promising results with MIC values lower than those of conventional antifungal agents, suggesting its potential as a therapeutic agent in treating fungal infections .

Anticancer Properties

The anticancer potential of this compound has been investigated in various cell lines. Notably, it exhibited cytotoxic effects on human cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia), with IC50 values indicating significant growth inhibition at concentrations ranging from 5 to 20 μM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

| Feature | Importance |

|---|---|

| Dichlorophenoxy Moiety | Enhances lipophilicity and membrane penetration |

| Pyridine Ring | Contributes to receptor binding and selectivity |

| Piperidine Backbone | Provides structural stability and enhances activity |

Research indicates that modifications to these groups can significantly alter the compound's potency and selectivity against various biological targets .

Case Studies

Several studies have explored the biological activities of related compounds:

- Antimicrobial Studies : A series of piperidine derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that substitutions on the piperidine ring can enhance antibacterial properties .

- Cytotoxicity Assessments : Compounds with similar structures were evaluated for their anticancer effects in vitro, showing that specific substitutions led to increased cytotoxicity against breast cancer cells, underscoring the importance of structural variations in drug design .

- Fungal Resistance Studies : Investigations into the antifungal activity highlighted that compounds with thioether linkages exhibited enhanced efficacy against resistant strains of fungi, suggesting a pathway for developing new antifungal agents .

Q & A

Q. How to assess environmental hazards of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.